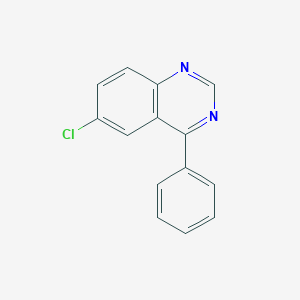
2,3-Bis(trideuteriomethoxy)benzaldehyde
Descripción general
Descripción
2,3-Bis(trideuteriomethoxy)benzaldehyde is a deuterated analog of 2,3-dimethoxybenzaldehyde. This compound is characterized by the presence of two methoxy groups (-OCH3) attached to the benzene ring at the 2 and 3 positions, with the hydrogen atoms in the methoxy groups replaced by deuterium (D). The molecular formula is C9H10O3, and it is often used in scientific research due to its unique properties .
Métodos De Preparación
The synthesis of 2,3-Bis(trideuteriomethoxy)benzaldehyde typically involves the deuteration of 2,3-dimethoxybenzaldehyde. This process can be achieved through various methods, including:
Deuterium Exchange Reaction: This involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated acids.
Direct Synthesis: This method involves the use of deuterated reagents in the initial synthesis of the compound.
Análisis De Reacciones Químicas
2,3-Bis(trideuteriomethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
2,3-Bis(trideuteriomethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanism investigations and kinetic isotope effect studies.
Biology: The compound’s deuterated nature makes it useful in metabolic studies and tracing experiments, where it helps in understanding biological pathways and processes.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(trideuteriomethoxy)benzaldehyde, particularly its antifungal activity, involves the disruption of cellular antioxidation systems. This disruption is achieved through redox cycling, which destabilizes cellular redox homeostasis and inhibits fungal growth. The compound targets key antioxidation components such as superoxide dismutases and glutathione reductase, leading to oxidative stress and cell death in fungal pathogens .
Comparación Con Compuestos Similares
2,3-Bis(trideuteriomethoxy)benzaldehyde can be compared with other similar compounds such as:
2,3-Dimethoxybenzaldehyde: The non-deuterated analog, which shares similar chemical properties but lacks the stability and unique isotopic labeling benefits of the deuterated version.
3,4-Dimethoxybenzaldehyde: Another isomer with methoxy groups at different positions, which can exhibit different reactivity and biological activity.
2,3-Dimethoxybenzoic Acid: The oxidized form of 2,3-dimethoxybenzaldehyde, which has different chemical properties and applications.
Propiedades
IUPAC Name |
2,3-bis(trideuteriomethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVGSHFYXPRRSZ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1OC([2H])([2H])[2H])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)






